molecular formula C16H30N2O2 B1448168 tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate CAS No. 1443981-90-5

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate

Cat. No. B1448168
CAS RN: 1443981-90-5
M. Wt: 282.42 g/mol
InChI Key: MSQUHYIHWZHTAA-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate” is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.43 . It is used in various chemical reactions and has been documented in several chemical databases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H30N2O2/c1-12(17-15(19)20-16(2,3)4)13-7-6-10-18(11-13)14-8-5-9-14/h12-14H,5-11H2,1-4H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate” are not detailed in the available resources, carbamates in general are known to participate in a variety of reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo palladium-catalyzed cross-coupling reactions with various aryl halides .

Scientific Research Applications

Organic Semiconductor Research

tert-Butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate: has potential applications in the field of organic semiconductors. Its structural properties could be utilized in the development of organic field-effect transistors (OFETs), where the tert-butyl group may act as a passivation layer, enhancing the stability and performance of the semiconductor .

Chemical Biology

In chemical biology, the tert-butyl group’s unique reactivity could be harnessed to study biological systems. It can be used to modify biomolecules in a way that allows researchers to probe the function of these molecules within living organisms .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .

properties

IUPAC Name

tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-12(17-15(19)20-16(2,3)4)13-7-6-10-18(11-13)14-8-5-9-14/h12-14H,5-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQUHYIHWZHTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
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tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate
Reactant of Route 6
tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate

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